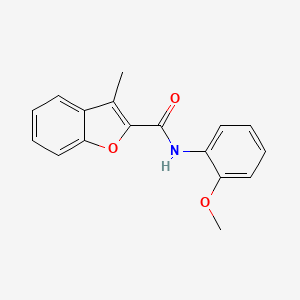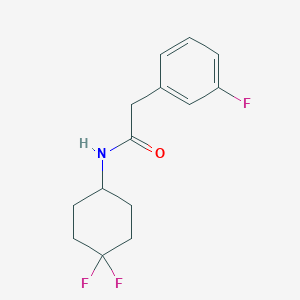
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings. It also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and is a key functional group in many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is structurally related to a class of compounds that have been synthesized for their potential biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures have been explored for their anti-inflammatory and analgesic properties. These compounds show significant cyclooxygenase-2 (COX-2) inhibition, analgesic, and anti-inflammatory activities, suggesting their potential application in managing pain and inflammation (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
Benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their neuroprotective and antioxidant activities. Compounds exhibiting significant protection against NMDA-induced excitotoxic neuronal cell damage were identified, highlighting their potential in neuroprotective therapy. For instance, derivatives with -CH3 substitution showed potent neuroprotective action, comparable to known NMDA antagonists, indicating their application in neurological disorders (Jungsook Cho et al., 2015).
Supramolecular Chemistry
In the realm of materials science, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies the use of similar compounds in supramolecular chemistry. The structure of this compound demonstrates a novel organizational motif, with aryl rings assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests a new mode of organization for columnar liquid crystals, which could have applications in the development of advanced materials and nanotechnology (Lightfoot et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-12-7-3-5-9-14(12)21-16(11)17(19)18-13-8-4-6-10-15(13)20-2/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDVCUJACZJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)


![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)
![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)
![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)
![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)
![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)


